molecular formula C5H6O3 B6264363 2-hydroxypent-4-ynoic acid CAS No. 1013026-68-0

2-hydroxypent-4-ynoic acid

Cat. No.: B6264363
CAS No.: 1013026-68-0
M. Wt: 114.1
InChI Key:
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Description

2-hydroxypent-4-ynoic acid is an organic compound with the molecular formula C5H6O3. It is a carboxylic acid with a hydroxyl group attached to the second carbon and an alkyne group at the fourth carbon. This compound is used as a reagent in organic synthesis and has applications in various fields, including chemical manufacturing and experimental research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxypent-4-ynoic acid can be synthesized through several methods. One common method involves the reaction of L-propargylglycine hydrochloride with sodium nitrite in the presence of sulfuric acid. The reaction is carried out at low temperatures, initially at -5°C, and then allowed to warm to room temperature .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors with precise control over temperature and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-hydroxypent-4-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-hydroxypent-4-ynoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxypent-4-ynoic acid involves its interaction with various molecular targets. The hydroxyl and alkyne groups allow it to participate in a range of chemical reactions, making it a versatile reagent. It can form covalent bonds with nucleophiles, undergo oxidation and reduction, and participate in cycloaddition reactions. These interactions enable it to modify biomolecules and influence biological pathways .

Comparison with Similar Compounds

2-hydroxypent-4-ynoic acid can be compared with other similar compounds, such as:

    2-hydroxy-3-butynoic acid: Similar structure but with one less carbon in the alkyne chain.

    2-hydroxy-4-pentenoic acid: Similar structure but with a double bond instead of a triple bond.

    2-hydroxy-4-pentanoic acid: Similar structure but with a saturated carbon chain.

The uniqueness of this compound lies in its alkyne group, which imparts distinct reactivity and allows for unique chemical transformations .

Properties

CAS No.

1013026-68-0

Molecular Formula

C5H6O3

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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